molecular formula C13H8ClN5 B13963620 2-Chloro-4,6-di(pyridin-3-yl)-1,3,5-triazine

2-Chloro-4,6-di(pyridin-3-yl)-1,3,5-triazine

Katalognummer: B13963620
Molekulargewicht: 269.69 g/mol
InChI-Schlüssel: MDUFXMYBEFYIJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine typically involves the sequential substitution of the chlorides in cyanuric chloride by pyridinyl groups. One common method is the nucleophilic substitution reaction where cyanuric chloride reacts with 3-pyridylamine under controlled conditions to yield the desired triazine derivative .

Industrial Production Methods

Industrial production of 2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted triazine, while coupling reactions would result in biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets are still under investigation, but it is believed to interact with nucleophilic sites in biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various fields of research make it a compound of significant interest.

Eigenschaften

Molekularformel

C13H8ClN5

Molekulargewicht

269.69 g/mol

IUPAC-Name

2-chloro-4,6-dipyridin-3-yl-1,3,5-triazine

InChI

InChI=1S/C13H8ClN5/c14-13-18-11(9-3-1-5-15-7-9)17-12(19-13)10-4-2-6-16-8-10/h1-8H

InChI-Schlüssel

MDUFXMYBEFYIJM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=NC(=NC(=N2)Cl)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.